6-Bromo-2-(trifluoromethyl)nicotinic acid
Overview
Description
6-Bromo-2-(trifluoromethyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a bromine atom at the 6th position and a trifluoromethyl group at the 2nd position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(trifluoromethyl)nicotinic acid typically involves the bromination of 2-(trifluoromethyl)nicotinic acid. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature and reaction time precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the trifluoromethyl group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products:
- Substituted nicotinic acids with various functional groups replacing the bromine atom.
- Coupled products with extended aromatic systems.
Scientific Research Applications
6-Bromo-2-(trifluoromethyl)nicotinic acid has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting neurological and inflammatory conditions.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to disrupt specific biological pathways in pests.
Material Science: It is explored for its potential in creating novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(trifluoromethyl)nicotinic acid depends on its application:
Pharmaceuticals: It may act by modulating specific receptors or enzymes involved in disease pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Agrochemicals: It can inhibit essential enzymes in pests, leading to their death or reduced activity.
Comparison with Similar Compounds
- 6-Chloro-2-(trifluoromethyl)nicotinic acid
- 6-Fluoro-2-(trifluoromethyl)nicotinic acid
- 2-Bromo-6-(trifluoromethyl)nicotinic acid
Comparison: 6-Bromo-2-(trifluoromethyl)nicotinic acid is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromine atom provides different steric and electronic effects, influencing the compound’s overall behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-2-1-3(6(13)14)5(12-4)7(9,10)11/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVQGUXYPYSPAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749875-13-6 | |
Record name | 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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